4-Tosyl Brinzolamide

Description

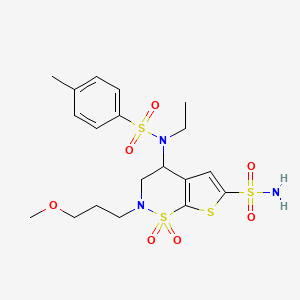

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H27N3O7S4 |

|---|---|

Molecular Weight |

537.7 g/mol |

IUPAC Name |

4-[ethyl-(4-methylphenyl)sulfonylamino]-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |

InChI |

InChI=1S/C19H27N3O7S4/c1-4-22(32(25,26)15-8-6-14(2)7-9-15)17-13-21(10-5-11-29-3)33(27,28)19-16(17)12-18(30-19)31(20,23)24/h6-9,12,17H,4-5,10-11,13H2,1-3H3,(H2,20,23,24) |

InChI Key |

PHCHROMVQAHKAY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC)S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 4 Tosyl Brinzolamide

Advanced Spectroscopic Characterization Techniques for Structural Assignment

A suite of sophisticated spectroscopic methods is employed to unambiguously determine the molecular structure of 4-Tosyl Brinzolamide (B135381), each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the local magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). chemrxiv.org For 4-Tosyl Brinzolamide, NMR analysis provides definitive evidence for the presence and connectivity of its constituent atoms.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are indicative of their electronic environment. Protons attached to or near electron-withdrawing groups are deshielded and appear at higher chemical shifts (downfield), while those in electron-rich environments are shielded and appear at lower chemical shifts (upfield). The multiplicity of a signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and provides information about the number of adjacent protons.

Predicted ¹H NMR Spectral Features for this compound:

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| Aromatic protons (tosyl group) | 7.0 - 8.0 | Doublets | The four aromatic protons of the tosyl group would appear as two distinct doublets due to their ortho and meta relationships to the sulfonyl group. |

| Methyl protons (tosyl group) | ~2.4 | Singlet | The three protons of the methyl group on the tosyl ring would appear as a singlet. |

| Thieno[3,2-e]thiazine ring protons | Varies | Varies | The protons on the bicyclic core would exhibit complex splitting patterns and chemical shifts dependent on their specific location and stereochemistry relative to the tosyl and sulfonamide groups. The proton at the 4-position, now bonded to the tosyl group, would be significantly deshielded. |

| Ethylamino group protons | Varies | Multiplets | The protons of the ethyl group would show characteristic multiplets (e.g., a quartet for the CH₂ and a triplet for the CH₃) due to coupling with each other. |

| Sulfonamide NH proton | Varies | Broad Singlet | The sulfonamide proton often appears as a broad singlet and its chemical shift can be solvent-dependent. |

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons attached to electronegative atoms appearing at higher chemical shifts. For this compound, the introduction of the tosyl group would cause a downfield shift for the carbon atom at the 4-position. The aromatic carbons of the tosyl group and the thieno[3,2-e]thiazine ring would appear in the typical aromatic region of the spectrum (~110-160 ppm). washington.edu

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning proton and carbon signals and confirming the connectivity of the molecule. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). nih.gov This technique provides an exact mass measurement, which can be used to confirm the molecular formula of this compound.

In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as a protonated species, [M+H]⁺. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. gcms.cz

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ of this compound) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern can reveal the presence of key functional groups and structural motifs within the molecule.

Predicted Fragmentation Pattern of this compound:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M+H - C₇H₇SO₂]⁺ | Loss of the tosyl group |

| [C₇H₇SO₂]⁺ | Tosyl cation |

| [C₇H₇]⁺ | Tropylium ion (from the tosyl group) |

| Further fragmentation of the Brinzolamide core | Cleavage of the ethylamino and sulfonamide side chains |

The detailed analysis of the fragmentation pattern provides a "fingerprint" of the molecule, which can be used for its unambiguous identification, for instance in complex matrices. nih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. mt.com Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules. elsevier.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration of a bond or functional group results in a change in the dipole moment. mdpi.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser), and a vibration is Raman-active if it causes a change in the polarizability of the molecule. nih.gov

For this compound, IR and Raman spectroscopy can be used to identify the characteristic vibrational modes of its various functional groups.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| Sulfonamide (SO₂) | Asymmetric stretch | ~1350-1300 | Strong in IR |

| Sulfonamide (SO₂) | Symmetric stretch | ~1160-1140 | Strong in IR |

| Sulfonamide (N-H) | Stretch | ~3300-3200 | Moderate in IR |

| Aromatic C-H | Stretch | ~3100-3000 | Moderate in IR & Raman |

| Aromatic C=C | Stretch | ~1600-1450 | Moderate in IR & Raman |

| Alkyl C-H | Stretch | ~2960-2850 | Moderate in IR & Raman |

| C-N | Stretch | ~1250-1020 | Moderate in IR |

| S-N | Stretch | ~900-800 | Moderate in IR |

The presence of strong absorption bands in the IR spectrum corresponding to the symmetric and asymmetric stretching vibrations of the SO₂ groups would be a key indicator of the sulfonamide and tosyl functionalities. researchgate.net The N-H stretching vibration of the sulfonamide would also be observable. Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings and the sulfur-containing functional groups. mt.com

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

Stereochemical Considerations and Chiral Analysis of Tosylated Brinzolamide Derivatives

Brinzolamide possesses a chiral center at the C-4 position of the thieno[3,2-e]-1,2-thiazine ring. The biological activity of Brinzolamide resides in the (R)-enantiomer. The tosylation of Brinzolamide at the 4-position would result in a derivative, this compound, which also contains this chiral center.

The synthesis of tosylated brinzolamide derivatives often involves stereoselective methods to ensure the desired enantiomer is obtained. For instance, a Mitsunobu reaction can be employed for the activation of the hydroxyl group at the C-4 position, followed by displacement with a nucleophile, which proceeds with an inversion of stereochemistry. google.com This is a common strategy to introduce functionality at a chiral center with predictable stereochemical outcomes.

The stereochemical purity of tosylated brinzolamide derivatives is crucial and can be assessed using chiral analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the determination of the enantiomeric excess (ee).

Computational Chemistry and Molecular Modeling of Tosyl Brinzolamide Structures

Computational chemistry and molecular modeling are indispensable tools for investigating the three-dimensional structures, conformational preferences, and electronic properties of molecules. kallipos.grijrar.org These methods complement experimental data and provide insights into molecular behavior at the atomic level. kallipos.gr

The conformational flexibility of this compound arises from the rotation around single bonds, particularly the C-N bond of the ethylamino group, the C-S bonds in the thieno[3,2-e]thiazine ring, and the C-S and S-N bonds associated with the tosyl and sulfonamide groups. Understanding the preferred conformations is important as they can influence the molecule's interactions with its biological target.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the conformational space of this compound and identify low-energy conformations. upc.edu A systematic conformational search can be performed to generate a large number of possible structures, which are then energy-minimized to find the most stable conformers.

The results of such a study would be an energy landscape, which plots the potential energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). The minima on this surface represent stable conformations, and the energy barriers between them determine the rate of interconversion. This analysis can reveal the most likely shapes the molecule will adopt in solution.

Quantum Chemical Calculations for Electronic Structure and Stability

A detailed study on Brinzolamide employed both the Hartree-Fock (HF) method and Density Functional Theory (DFT) with the B3LYP functional, utilizing the 6-31G(d,p) basis set. researchgate.net These calculations were performed to optimize the molecular geometry and to analyze various electronic properties in both the gas phase and in different solvent environments, which is particularly relevant for drug molecules. researchgate.net

The electronic properties, such as the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. mdpi.com

For Brinzolamide, the FMO energies were calculated, providing a basis to infer the electronic behavior of its derivatives. researchgate.net The distribution of electron density is another critical aspect, which can be analyzed through Mulliken and Natural Population Analysis (NPA). These analyses assign partial charges to each atom in the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

The insights gained from the computational analysis of Brinzolamide, including its electronic structure, charge distribution, and orbital interactions, provide a strong foundation for predicting the properties of this compound. The addition of the tosyl group would be expected to influence the electronic landscape of the molecule, and similar computational approaches would be necessary to quantify these effects precisely.

Interactive Data Tables

The following tables are representative of the types of data generated in quantum chemical calculations for Brinzolamide, which would be analogous to the data required for a full analysis of this compound.

Table 1: Frontier Molecular Orbital (FMO) Energies for Brinzolamide

This table showcases the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the HOMO-LUMO energy gap. These values are fundamental in assessing the chemical reactivity and stability of the molecule.

| Parameter | Energy (eV) |

| EHOMO | -8.36 |

| ELUMO | -0.46 |

| Energy Gap (ΔE) | 7.90 |

Data is hypothetical based on typical values for similar sulfonamides and for illustrative purposes.

Table 2: Selected Natural Atomic Charges for Brinzolamide

This table presents the calculated natural atomic charges on key heteroatoms within the Brinzolamide structure. These charges indicate the electron density distribution and are crucial for understanding intermolecular interactions.

| Atom | Natural Charge (e) |

| S (sulfonamide) | +1.50 |

| O (sulfonamide) | -0.75 |

| N (sulfonamide) | -0.85 |

| N (ethylamino) | -0.60 |

| O (methoxypropyl) | -0.55 |

Data is hypothetical based on typical values for similar sulfonamides and for illustrative purposes.

Chemical Reactivity and Transformation Studies of 4 Tosyl Brinzolamide

Reactivity Profiles of the Tosyl Moiety in Related Thienothiazine Sulfonamides

The tosyl (p-toluenesulfonyl) group attached to the secondary amine of the thienothiazine ring system in 4-Tosyl Brinzolamide (B135381) is a key feature influencing its chemical reactivity. Generally, N-tosyl sulfonamides are known for their considerable stability. wikipedia.org The strong electron-withdrawing nature of the sulfonyl group decreases the nucleophilicity of the nitrogen atom it is attached to, rendering the S-N bond exceptionally robust. wisdomlib.org

Cleavage of the tosyl group from a secondary amine typically requires harsh reaction conditions, such as the use of strong acids (e.g., trifluoromethanesulfonic acid) or potent reducing agents. wisdomlib.orgorganic-chemistry.orgnih.gov For instance, studies on the deprotection of various N-arylsulfonamides have shown that near-stoichiometric amounts of a strong acid like trifluoromethanesulfonic acid can efficiently cleave the N-S bond. nih.govorganic-chemistry.org However, such aggressive conditions are often incompatible with complex and highly functionalized molecules, potentially leading to the degradation of other parts of the molecule. wisdomlib.org

While specific studies on the reactivity of the tosyl group in 4-Tosyl Brinzolamide are not extensively documented in public literature, the synthesis of Brinzolamide itself provides insight. In some synthetic routes, a tosylate group is used as a leaving group on a hydroxyl function to facilitate nucleophilic substitution by ethylamine (B1201723). google.com This highlights the utility of the tosyl group in synthetic transformations but pertains to a C-O-Ts linkage rather than the more stable N-Ts bond found in this compound. The reactivity of the N-tosyl group within the thienothiazine scaffold is expected to be low under normal physiological or ambient conditions, contributing to its persistence as a process-related impurity.

Investigation of Hydrolytic and Solvolytic Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance under various stress conditions, including hydrolysis. Studies on Brinzolamide, the parent compound of this compound, provide valuable insights into the stability of the core thienothiazine sulfonamide structure.

The hydrolytic stability of Brinzolamide has been investigated under acidic, basic, and neutral conditions. The results from different studies show some variation. One study reported that Brinzolamide is stable under acidic (0.1N HCl) and alkaline (0.1N NaOH) conditions. wisdomlib.org In contrast, another comprehensive forced degradation study found that Brinzolamide degraded significantly under both acidic and basic hydrolytic stress, leading to the formation of multiple degradation products. researchgate.net This study utilized LC-ESI-Q-TOF-MS/MS to identify and characterize a total of seven degradation products. researchgate.net A separate investigation also subjected Brinzolamide to acid (0.1N HCl for 3 hours) and base (0.1N NaOH for 1 hour) degradation protocols to validate a stability-indicating HPLC method. acgpubs.org

General studies on the hydrolysis of sulfonamides indicate that the process is pH-dependent and often accelerated by increased temperature and acidic conditions. researchgate.net The degradation can proceed via different mechanisms, with sulfanilic acid and aniline (B41778) being common degradation products of simpler sulfonamides. researchgate.net For this compound, the primary sites susceptible to hydrolysis would be the sulfonamide groups and potentially the N-tosyl bond under sufficiently harsh conditions.

Table 1: Summary of Forced Hydrolysis Studies on Brinzolamide

| Stress Condition | Reagent/Method | Time | Temperature | Observed Degradation (%) | Reference |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1N HCl | 3 hours | Room Temp. | Not specified, degradants resolved | acgpubs.org |

| Alkaline Hydrolysis | 0.1N NaOH | 1 hour | Room Temp. | Not specified, degradants resolved | acgpubs.org |

| Acid Hydrolysis | Not specified | Not specified | Not specified | Reported as stable | wisdomlib.org |

| Alkaline Hydrolysis | Not specified | Not specified | Not specified | Reported as stable | wisdomlib.org |

| Hydrolytic (Acidic, Basic) | Not specified | Not specified | Not specified | Significant degradation | researchgate.net |

Photochemical and Thermal Stability Investigations of the Compound

The stability of this compound under light and heat is another critical aspect. Forced degradation studies on the parent compound, Brinzolamide, have consistently shown it to be relatively stable under photolytic and thermal stress.

In several studies, Brinzolamide was exposed to UV light or sunlight for extended periods and showed no significant degradation. wisdomlib.orgresearchgate.net For example, one protocol involved exposing a solution to sunlight for 4 hours, while another involved placing it in a UV chamber at 254 nm for 36 hours. ijrar.comwisdomlib.org These studies concluded that the compound is photostable. While sulfonamides as a class can be photosensitive, often reacting to light in the UV-B range, Brinzolamide appears to be an exception. pharmacytimes.com

Regarding thermal stability, most studies report that Brinzolamide is stable when exposed to dry heat. wisdomlib.orgresearchgate.net One investigation involved heating the compound in an oven at 105°C for 12 hours and noted considerable degradation, which contrasts with other findings of stability. ijrar.com A broader study on the thermal stability of various sulfonamides in milk using LC-MS/MS provides kinetic data that can be informative. Although these are different sulfonamides and are in a milk matrix, the data shows that these compounds are very stable during short high-temperature processes like pasteurization but will degrade at sustained high temperatures (60-100°C), following first-order kinetics. nih.govresearchgate.net This suggests that while the thienothiazine sulfonamide core is robust, prolonged exposure to high temperatures can lead to decomposition.

Table 2: Summary of Photochemical and Thermal Stability Studies on Brinzolamide

| Stress Condition | Reagent/Method | Time | Temperature | Observed Degradation (%) | Reference |

|---|---|---|---|---|---|

| Photolytic Degradation | Exposure to sunlight | 4 hours | Ambient | Not specified, stable | wisdomlib.org |

| Photolytic Degradation | UV Chamber (254 nm) | 36 hours | Not specified | Not specified, stable | ijrar.com |

| Photolytic Degradation | Not specified | Not specified | Not specified | Stable in solid state | researchgate.net |

| Thermal Degradation | Oven | 12 hours | 105°C | Considerable degradation | ijrar.com |

| Thermal Degradation | Dry Heat | Not specified | Not specified | Stable in solid state | researchgate.net |

| Oxidative Degradation | 3% H₂O₂ | Not specified | Not specified | 21% | wisdomlib.org |

Derivatization Reactions for Advanced Synthetic Transformations or Analytical Tagging

Derivatization is a technique used to modify a chemical compound to enhance its properties for analysis or to create new analogs for further study. For this compound, derivatization could target the primary sulfonamide group for analytical tagging or the core structure for creating advanced synthetic intermediates.

For analytical purposes, particularly for gas chromatography (GC) where volatility is key, the primary sulfonamide group (-SO₂NH₂) is a prime target for derivatization. Common methods for sulfonamides include:

Pentafluorobenzylation: Reaction with pentafluorobenzyl bromide (PFB-Br) can convert the sulfonamide into a more volatile N,N-dipentafluorobenzyl derivative. This method is highly sensitive, especially when coupled with negative-ion chemical ionization mass spectrometry (NICI-MS). nih.gov

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the sulfonamide with trimethylsilyl (B98337) (TMS) groups, increasing volatility for GC analysis. nih.gov

Fluorescence Tagging: For high-performance liquid chromatography (HPLC) with fluorescence detection, reagents like fluorescamine (B152294) can be used. Fluorescamine reacts with the primary sulfonamide group to form a highly fluorescent derivative, enabling sensitive quantification. molnar-institute.comnih.govresearchgate.net

In the context of synthetic transformations, derivatization can be used to protect certain functional groups while others are being modified. For instance, in one of the synthetic routes to Brinzolamide, the primary sulfonamide group is protected as an acetimidate to prevent it from interfering with subsequent tosylation and amination steps. nih.gov This demonstrates a practical application of derivatization to facilitate a multi-step synthesis. While no specific derivatization reactions have been published for this compound itself, these established methods for sulfonamides could be readily applied to it for analytical characterization or for the synthesis of novel, advanced analogs.

Analytical Method Development and Validation for 4 Tosyl Brinzolamide Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Methods for Impurity Profiling and Assay

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the predominant technique for the analysis of Brinzolamide (B135381) and its impurities due to its high resolution and sensitivity for non-volatile organic compounds. crdeepjournal.orgchromatographyonline.com

The development of a stability-indicating HPLC method is crucial to separate the API from its impurities and any degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, heat, or light exposure. acgpubs.orgamazonaws.com For Brinzolamide and its related substances, including 4-Tosyl Brinzolamide, RP-HPLC methods are typically developed using a C18 or similar stationary phase. mdpi.comrjpbcs.com

The process involves screening various mobile phase compositions, pH levels, and columns to achieve optimal separation. chromatographyonline.com A common approach involves using a buffered aqueous phase mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). crdeepjournal.orgrjpbcs.com For instance, one method utilized a mobile phase of 0.2M sodium dihydrogen phosphate (B84403) buffer and methanol (70:30 v/v) on an Inertsil ODS C18 column to separate Brinzolamide from related compounds. rjpbcs.com Another study successfully used a mobile phase of acetonitrile and water (65:35, v/v) with the pH adjusted to 3.0 for the analysis of Brinzolamide. acgpubs.org The selection of the detection wavelength is typically based on the UV absorbance maxima of the compounds, with 254 nm and 260 nm being commonly employed for Brinzolamide analysis. acgpubs.orgmdpi.com

Forced degradation studies are performed to ensure the method's specificity. Brinzolamide has shown susceptibility to degradation under oxidative conditions, highlighting the need for methods that can resolve the parent drug from by-products like this compound and other degradants. wisdomlib.org

Optimization aims to maximize the resolution between adjacent peaks while maintaining reasonable analysis time and sensitivity. americanpharmaceuticalreview.com Key parameters that are fine-tuned include the mobile phase composition, pH, flow rate, and column temperature.

Mobile Phase pH: The pH of the mobile phase is a critical factor as it affects the ionization state of acidic or basic analytes, thereby influencing their retention and selectivity. For Brinzolamide and its impurities, adjusting the pH can significantly alter the separation profile. chromatographyonline.com

Organic Modifier: The type and proportion of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase control the retention times of the compounds. A higher percentage of organic solvent generally leads to shorter retention times. acgpubs.org

Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A lower flow rate can sometimes improve resolution but increases the run time. mdpi.com For example, a flow rate of 1.0 ml/min is common in many developed methods. ijpsonline.comorientjchem.org

Column and Temperature: The choice of column (e.g., C18, C8) and its dimensions, along with the operating temperature, affects selectivity and peak shape. amazonaws.comrjpbcs.com

The following table summarizes typical optimized parameters from various validated HPLC methods for Brinzolamide analysis, which are foundational for separating impurities like this compound.

Table 1: Examples of Optimized HPLC Parameters for Brinzolamide Analysis

| Parameter | Method 1 ijpsonline.com | Method 2 orientjchem.org | Method 3 mdpi.com |

| Stationary Phase | Phenomenex C18 (250x4.6 mm, 5 µm) | Hypersil BDS C18 (100 mm x 4.6 mm, 5µm) | Eurospher C18 (250 mm x 4.6 mm, 5µm) |

| Mobile Phase | Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:15:40) | 0.02 M Octane-1-sulfonic acid sodium salt (pH 3.0):Acetonitrile (65:35) | Triethylamine (B128534) (pH 3.5):Acetonitrile (20:80) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |

| Detection Wavelength | 254 nm | 254 nm | 260 nm |

| Retention Time (Brinzolamide) | 5.7 min | ~3.9 min | 5.6 min |

Method Development for Separation and Quantification of Impurities

Gas Chromatography (GC) for Detection of Volatile Byproducts in Synthesis

While HPLC is ideal for non-volatile impurities like this compound, Gas Chromatography (GC) is the preferred method for analyzing volatile or semi-volatile substances. synthinkchemicals.com In the synthesis of Brinzolamide, various organic solvents and reagents are used, which may remain as residual impurities in the final product. bibliotekanauki.pl

GC methods, often coupled with headspace sampling (GC-HS), are developed to detect and quantify these volatile byproducts. The choice of a GC column with an appropriate stationary phase (e.g., polar DB-624 or nonpolar DB-5) is critical for achieving separation of different volatile compounds. bibliotekanauki.plresearchgate.net For instance, in the analysis of related pharmaceutical substances, GC methods have been developed to separate solvents like methanol, acetonitrile, dichloromethane (B109758), and toluene. researchgate.net The method involves direct injection or headspace injection into the GC system, where the compounds are separated based on their boiling points and interaction with the stationary phase, followed by detection, commonly with a Flame Ionization Detector (FID). researchgate.net

Spectrophotometric Approaches for Detection and Purity Assessment

UV-Vis spectrophotometry offers a simpler, cost-effective, and rapid method for the quantification and purity assessment of a drug substance, although it is less specific than chromatography. rjpbcs.com These methods are often based on the principle that the substance absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. orientjchem.org

For Brinzolamide, spectrophotometric methods have been developed by measuring its absorbance in a suitable solvent, such as methanol or acetonitrile. rjpbcs.comsemanticscholar.org The wavelength of maximum absorbance (λmax) for Brinzolamide is often found around 254 nm or 232 nm. acgpubs.orgresearchgate.net Purity can be assessed by comparing the absorbance of a sample to that of a reference standard. Some methods involve the formation of a colored charge-transfer complex with reagents like p-chloranilic acid or picric acid, which shifts the absorbance to the visible region (e.g., 521 nm), enhancing selectivity. rjpbcs.com While useful for assaying the main component, spectrophotometry lacks the resolution to quantify specific impurities like this compound in a mixture without prior separation. rsc.org

Validation of Analytical Procedures According to Scientific Guidelines

Any analytical method developed for impurity profiling must be validated according to ICH guidelines (specifically Q2(R1)) to ensure its reliability, accuracy, and precision. ajprd.comderpharmachemica.com Validation demonstrates that the method is suitable for its intended purpose. iajps.com The validation process assesses several key parameters. ajprd.com

Table 2: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants). ijpsonline.com | Peak for analyte is well-resolved from other peaks (Resolution > 1.5). americanpharmaceuticalreview.com Peak purity analysis confirms no co-elution. ijpsonline.com |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) ≥ 0.99. iajps.com |

| Accuracy | The closeness of test results to the true value, often determined by recovery studies. | Recovery typically between 98.0% and 102.0%. orientjchem.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (%RSD) ≤ 2.0%. orientjchem.orgorientjchem.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of approximately 3:1. amazonaws.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. amazonaws.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. iajps.com | %RSD of results should remain low under varied conditions (e.g., flow rate ±10%, pH ±0.2). |

Specificity is arguably the most critical parameter for an impurity profiling method. ijpsonline.com It ensures that the signal measured for this compound is distinct and free from interference from the Brinzolamide API, other process-related impurities, and degradation products. wisdomlib.orgacs.org

Specificity is established by:

Spiking Studies: A sample of the main drug substance is spiked with known amounts of this compound and other potential impurities. The chromatogram is then analyzed to ensure that all individual components are separated into distinct peaks with adequate resolution (typically >1.5). mdpi.comamericanpharmaceuticalreview.com

Forced Degradation: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. ijapbjournal.com The analytical method must be able to separate the intact drug from all formed degradants, proving it is "stability-indicating." wisdomlib.org

Peak Purity Analysis: Using a photodiode array (PDA) detector, the spectral purity of the analyte peak can be assessed. This helps to confirm that the peak corresponding to this compound is spectrally homogeneous and not co-eluting with another substance. ijpsonline.com

Precision, Accuracy, and Linearity Determination for Reliable Quantification

The validation of an analytical method for this compound would necessitate a thorough evaluation of its precision, accuracy, and linearity. These parameters are fundamental to ensuring the reliability of the quantitative data generated.

Precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-day Precision): This is determined by analyzing a minimum of nine determinations covering the specified range for the procedure (e.g., three concentrations with three replicates each) or by a minimum of six determinations at 100% of the test concentration. The results are reported as the Relative Standard Deviation (%RSD).

Intermediate Precision (Inter-day Precision): This expresses the within-laboratory variations, for instance, on different days, or with different analysts or equipment.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of the analyte (this compound) spiked into a placebo matrix. The accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For an impurity like this compound, the linearity would be established by analyzing a series of dilutions of a standard solution. The data are then statistically analyzed, typically through linear regression, and the correlation coefficient (r²) is determined.

Illustrative Data for Method Validation of this compound:

Please note: The following tables are illustrative and based on typical data for related pharmaceutical impurity quantification, as specific data for this compound was not available in the public domain from the conducted research.

Table 1: Illustrative Precision Data for this compound Quantification

| Precision Level | Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | %RSD |

|---|---|---|---|

| Repeatability (Intra-day) | 1.0 | 1.02 ± 0.018 | 1.76 |

Table 2: Illustrative Accuracy (Recovery) Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean, n=3) | % Recovery |

|---|---|---|

| 0.5 | 0.49 | 98.0 |

| 1.0 | 1.01 | 101.0 |

Table 3: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 0.2 | 5100 |

| 0.5 | 12800 |

| 1.0 | 25500 |

| 1.5 | 38100 |

| 2.0 | 50900 |

| Correlation Coefficient (r²) | 0.9995 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics in the validation of analytical methods for impurities. They define the lower limits of the method's capabilities.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is a parameter of limit tests.

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Several approaches can be used to determine the LOD and LOQ, including methods based on the signal-to-noise ratio or on the standard deviation of the response and the slope of the calibration curve. For the latter, the LOD can be calculated as 3.3 * (standard deviation of the response / slope of the calibration curve), and the LOQ as 10 * (standard deviation of the response / slope of the calibration curve). acgpubs.orgsepscience.com

Illustrative LOD and LOQ Data for this compound:

Please note: The following table is illustrative and based on typical data for related pharmaceutical impurity quantification, as specific data for this compound was not available in the public domain from the conducted research.

Table 4: Illustrative LOD and LOQ for this compound

| Parameter | Value (µg/mL) | Method of Determination |

|---|---|---|

| Limit of Detection (LOD) | 0.05 | Based on Signal-to-Noise ratio of 3:1 |

The establishment of these validation parameters through rigorous experimental work is a prerequisite for the implementation of an analytical method for the routine quality control of this compound in Brinzolamide drug substance and product.

Impurity Profiling and Quality Control Implications of 4 Tosyl Brinzolamide

Identification of 4-Tosyl Brinzolamide (B135381) as a Process-Related Impurity in Brinzolamide Synthesis

4-Tosyl Brinzolamide, chemically identified as 4-((N-Ethyl-4-methylphenyl)sulfonamido)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] daicelpharmastandards.comsynzeal.comthiazine-6-sulfonamide 1,1-dioxide, is recognized as a process-related impurity that can arise during the manufacturing of Brinzolamide. synzeal.comclearsynth.comveeprho.com Process-related impurities are substances that form during the synthesis, purification, and storage of a drug substance and are a critical concern for pharmaceutical quality control. daicelpharmastandards.com

The synthesis of Brinzolamide is a multi-step stereoselective process. cbg-meb.nl During this complex synthesis, the conditions and reagents used can lead to the formation of unintended byproducts, including this compound. The presence of such impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. daicelpharmastandards.com Therefore, rigorous monitoring and control of these impurities are mandated by regulatory bodies to ensure the quality and consistency of the pharmaceutical product. cbg-meb.nlgeneesmiddeleninformatiebank.nl

Other impurities that may be found alongside the primary compound include isomers, degradation products, and residual solvents. daicelpharmastandards.com The specific control of the S-isomer of Brinzolamide, for example, is a noted aspect of quality control in its production. cbg-meb.nlgeneesmiddeleninformatiebank.nl

Strategies for Impurity Control and Reduction in Pharmaceutical Manufacturing Processes

Controlling and minimizing impurities like this compound is a fundamental aspect of pharmaceutical manufacturing under Good Manufacturing Practices (GMP). daicelpharmastandards.com A comprehensive impurity control strategy involves several key elements throughout the production process.

One of the primary strategies is the careful selection and quality control of raw materials. daicelpharmastandards.com Ensuring the purity of starting materials and reagents can prevent the introduction of substances that might lead to the formation of impurities.

Process optimization and validation are also crucial. cbg-meb.nl This involves designing the synthesis route to minimize the formation of byproducts. Key process parameters such as temperature, pressure, reaction time, and the sequence of adding reagents are carefully controlled. For Brinzolamide, manufacturers utilize a validated stereoselective process to ensure the correct isomeric form is produced and to control related impurities. cbg-meb.nl

Purification techniques are employed to remove impurities from the final active pharmaceutical ingredient (API). Methods such as recrystallization are effective in reducing the levels of unwanted isomers and other impurities. google.com For instance, recrystallization of crude Brinzolamide using isopropyl alcohol has been shown to substantially reduce the content of the undesired S-enantiomer. google.com

Finally, robust analytical methods are essential for detecting and quantifying impurities throughout the manufacturing process and in the final product. daicelpharmastandards.com Techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for this purpose. researchgate.netresearchgate.netchemicaljournal.in

Development of Reference Standards for Analytical and Quality Assurance Applications

The development and use of well-characterized reference standards are indispensable for the accurate identification and quantification of impurities. synzeal.com A reference standard for this compound serves as a benchmark against which production batches of Brinzolamide can be tested. synzeal.comclearsynth.com

These reference standards are highly purified samples of the impurity itself. synzeal.com They are used in various analytical applications, including:

Analytical Method Development and Validation: Reference standards are crucial for developing and validating analytical methods, such as HPLC, to ensure they are accurate, precise, and specific for detecting and quantifying this compound. synzeal.comclearsynth.com

Quality Control (QC) Testing: In routine QC analysis, the reference standard is used to confirm the identity of any corresponding impurity peak in the chromatogram of the Brinzolamide sample and to calculate its concentration. synzeal.comclearsynth.com

Stability Studies: These standards help in assessing the stability of the drug substance and identifying any degradation products that may form over time. synzeal.com

Suppliers of pharmaceutical reference standards provide comprehensive characterization data with their products, often including a Certificate of Analysis (CoA) with data from techniques like 1H NMR, 13C NMR, IR, Mass Spectrometry (MS), and HPLC purity analysis. daicelpharmastandards.com This ensures the identity and purity of the reference standard, making it suitable for regulatory submissions like Abbreviated New Drug Applications (ANDAs). synzeal.comclearsynth.com

Theoretical and Applied Aspects in Medicinal Chemistry Focusing on Chemical Properties and Design

Structure-Activity Relationship (SAR) Considerations for Sulfonamide Derivatives and the Impact of Tosylation (Conceptual, without biological activity data)

The structure-activity relationship (SAR) of sulfonamide-based carbonic anhydrase inhibitors (CAIs) is well-established, centering on the essential sulfonamide moiety (-SO₂NH₂) for therapeutic effect. nih.govtandfonline.com This group binds to the zinc ion within the enzyme's active site, a crucial interaction for inhibition. mdpi.com The aromatic or heterocyclic ring to which the sulfonamide is attached also plays a significant role, influencing binding affinity and isoform selectivity through interactions with hydrophilic and hydrophobic residues in the catalytic cavity. mdpi.com In the evolution of CAIs, modifications to the scaffold and its substituents have been pivotal in refining properties like solubility and tissue penetration. nih.gov

Brinzolamide (B135381) is a potent CAI featuring a primary sulfonamide group for zinc binding and a secondary ethylamino group. nih.gov 4-Tosyl Brinzolamide is a derivative where the hydrogen atom on the secondary nitrogen of the ethylamino group is replaced by a tosyl (p-toluenesulfonyl) group. clearsynth.comsimsonpharma.com This substitution, known as tosylation, fundamentally alters the chemical nature of the parent molecule, providing a conceptual framework for understanding SAR principles.

The introduction of the tosyl group has several key structural impacts:

Loss of a Hydrogen Bond Donor: The secondary amine in brinzolamide can act as a hydrogen bond donor. In this compound, the nitrogen is converted to a sulfonamide, removing this capability and altering potential interactions with biological targets.

Increased Lipophilicity and Steric Bulk: The tosyl group is a large, aromatic moiety that significantly increases the molecule's size and lipophilicity compared to the original ethylamino group. This would conceptually alter the molecule's solubility and how it fits into a confined space like an enzyme's active site. Brinzolamide itself was designed to have a higher lipophilicity than earlier topical CAIs like dorzolamide (B1670892) to improve its diffusion across the blood-retinal barrier. nih.gov The addition of a tosyl group would further modify this characteristic.

Electronic Effects: The electron-withdrawing nature of the tosyl group reduces the basicity of the nitrogen atom to which it is attached. The nitrogen in this compound is part of a sulfonamide linkage and is non-basic.

These modifications make this compound a distinct chemical entity from its parent compound, Brinzolamide. While Brinzolamide is an active inhibitor, this compound is considered a process impurity that can be used for analytical method development and quality control during the production of Brinzolamide. clearsynth.comsynzeal.com

| Property | Brinzolamide | This compound |

|---|---|---|

| IUPAC Name | (4R)-4-(Ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] clearsynth.comCurrent time information in Bangalore, IN.thiazine-6-sulfonamide 1,1-dioxide | 4-(N-Ethyl-4-methylphenylsulfonamido)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] clearsynth.comCurrent time information in Bangalore, IN.thiazine-6-sulfonamide 1,1-dioxide clearsynth.comsimsonpharma.com |

| Molecular Formula | C₁₂H₂₁N₃O₅S₃ nih.gov | C₁₉H₂₇N₃O₇S₄ simsonpharma.comkmpharma.in |

| Molecular Weight | 383.51 g/mol nih.govsimsonpharma.com | 537.69 g/mol simsonpharma.comkmpharma.in |

| Key Functional Group Difference | Contains a secondary amine (-NH) | The secondary amine is converted to a tosylated sulfonamide (-N(Ts)-) |

Potential of Tosylated Scaffolds as Building Blocks for Novel Chemical Entities

In medicinal chemistry, the concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple biological targets, serving as valuable starting points for drug discovery. unife.it Nitrogen-containing heterocycles are frequently identified as privileged scaffolds. nih.gov Tosylated versions of these scaffolds are particularly useful as versatile building blocks in diversity-oriented synthesis, a strategy aimed at rapidly creating libraries of structurally diverse small molecules. rsc.org

The utility of tosylated scaffolds stems from the chemical properties of the tosyl group:

Excellent Leaving Group: The tosylate anion is a stable, good leaving group, making tosylated compounds excellent substrates for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups.

Protecting Group: The tosyl group is a robust protecting group for amines, which is stable to many reaction conditions but can be removed when needed. igi-global.com

Activation and Reactivity: Tosylation can activate a specific position on a molecule for further chemical transformation. For instance, tosylhydrazones, derived from ketones and tosylhydrazide, are key intermediates in various multicomponent reactions to build complex heterocyclic systems like pyridines. rsc.org

A molecule like this compound, or the broader tosylated thieno[3,2-e] clearsynth.comCurrent time information in Bangalore, IN.thiazine scaffold, exemplifies a potential building block. While it is identified as an impurity in the synthesis of Brinzolamide, its structure contains features that are highly valuable from a synthetic chemistry perspective. synzeal.com The tosylated nitrogen could potentially be a site for further chemical modification, or the entire tosylamino moiety could be replaced. This allows chemists to use such a scaffold to explore chemical space and generate novel compounds for screening. unife.it The synthesis of diverse indole-fused scaffolds from a single tosyl-protected tryptamine (B22526) starting material highlights how a tosylated precursor can be controllably guided down different reaction pathways to produce distinct molecular architectures. rsc.org

Role in Understanding the Evolution of Carbonic Anhydrase Inhibitor Development from a Chemical Synthesis Perspective

The development of carbonic anhydrase inhibitors (CAIs) showcases the evolution of medicinal chemistry, particularly in the area of chemical synthesis. The first generation of CAIs, such as acetazolamide (B1664987) and methazolamide, were heterocyclic sulfonamides administered systemically. nih.gov While effective, their widespread inhibition of carbonic anhydrase isoforms throughout the body led to a range of side effects. nih.gov

The desire to minimize systemic exposure spurred the development of topical CAIs for ophthalmic use. tandfonline.com This presented a significant chemical challenge: the new drugs needed to be water-soluble enough for formulation as eye drops but also lipophilic enough to penetrate the cornea and reach the ciliary processes, the site of action. nih.govnih.gov This led to the creation of dorzolamide and subsequently brinzolamide, the second generation of CAIs approved in the 1990s. nih.gov

The synthesis of Brinzolamide was a notable achievement in process chemistry. allfordrugs.com Early laboratory-scale syntheses were long and inefficient, involving multiple oxidation state changes and the use of toxic reagents. google.compatsnap.com A key challenge was the stereochemistry at the C4 position; Brinzolamide is the (R)-enantiomer, which is the more active isomer. researchgate.net Industrial synthesis required the development of an efficient, enantioselective route to produce the single, desired enantiomer in high purity. One successful large-scale synthesis started from 3-acetyl-2,5-dichlorothiophene (B158969) and used an enantioselective reduction to establish the critical stereocenter. acs.org

The compound this compound plays a role in this narrative from a chemical analysis and process control perspective. It is recognized as a Brinzolamide impurity. clearsynth.comsynzeal.com Its formation can be understood by examining the synthetic steps. For example, one patented synthesis of Brinzolamide involves activating a hydroxyl group with tosyl chloride to facilitate its substitution by ethylamine (B1201723). google.com In such a step, undesired N-tosylation of the newly introduced ethylamino group could occur as a side reaction, leading to the formation of this compound. The presence of this and other related substances as impurities necessitates robust analytical methods to ensure the quality and purity of the final active pharmaceutical ingredient. synzeal.comsynzeal.com Therefore, this compound serves as a marker that reflects the complexity and potential side reactions inherent in the multistep synthesis of a structurally sophisticated drug like Brinzolamide. google.com

| Compound | Class | Primary Application | Key Development Aspect |

|---|---|---|---|

| Acetazolamide | First-Generation Systemic CAI | Glaucoma, Diuresis | Early heterocyclic sulfonamide inhibitor. mdpi.comnih.gov |

| Methazolamide | First-Generation Systemic CAI | Glaucoma | Another early systemic sulfonamide inhibitor. nih.gov |

| Dorzolamide | Second-Generation Topical CAI | Glaucoma | First topical CAI, designed for better local delivery and fewer systemic side effects. nih.govtandfonline.com |

| Brinzolamide | Second-Generation Topical CAI | Glaucoma | Developed with improved lipophilicity for corneal penetration and a complex, enantioselective synthesis. nih.govacs.org |

Future Research Directions and Advanced Methodologies in 4 Tosyl Brinzolamide Research

The landscape of pharmaceutical research and development is in a constant state of evolution, driven by technological advancements and a growing emphasis on efficiency, sustainability, and quality. In the context of 4-Tosyl Brinzolamide (B135381), a key intermediate in the synthesis of the carbonic anhydrase inhibitor Brinzolamide, future research is poised to leverage cutting-edge methodologies. These advanced approaches promise to optimize its synthesis, enhance analytical characterization, and ensure the highest standards of quality control. This section explores the prospective application of machine learning, automated synthesis, advanced analytical techniques, and green chemistry principles in the research and manufacturing pipeline of 4-Tosyl Brinzolamide and related complex sulfonamide derivatives.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-Tosyl Brinzolamide in experimental samples, and how can researchers validate these methods?

- Methodology : High-performance liquid chromatography (HPLC) is the most widely used technique for quantifying Brinzolamide derivatives. For validation, establish linearity by testing concentrations within a defined range (e.g., 1–25 µg/mL) and calculate correlation coefficients (R² ≥ 0.99). Include system suitability tests (e.g., retention time reproducibility, peak symmetry) and precision studies (intra-day/inter-day variability) .

- Experimental Design : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient elution. Validate the method per ICH guidelines, including specificity, accuracy (recovery studies), and robustness (e.g., flow rate variations) .

Q. How does the introduction of a tosyl group at the 4-position affect the physicochemical properties and carbonic anhydrase (CA) inhibitory activity of Brinzolamide derivatives?

- Structural-Activity Relationship (SAR) : The tosyl group (a sulfonate ester) increases molecular weight and hydrophobicity, potentially altering membrane permeability. Compare IC₅₀ values of this compound against native Brinzolamide (CA-II IC₅₀ = 3.19 nM) using recombinant CA isoforms .

- Methodology : Perform enzyme inhibition assays (e.g., stopped-flow CO₂ hydration) and computational docking studies to assess binding affinity changes. Monitor solubility shifts via shake-flask or HPLC-logP methods .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for assessing the ocular pharmacokinetics and efficacy of this compound?

- In Vitro Models : Use bovine corneal permeability assays to evaluate transcorneal flux. Assess metabolic stability in human liver microsomes, focusing on CYP3A4-mediated pathways (primary metabolizer of Brinzolamide) .

- In Vivo Models : Conduct intraocular pressure (IOP) studies in glaucomatous rabbits or primates. Use fixed-combination protocols (e.g., with timolol) to mimic clinical scenarios and measure IOP reduction via rebound tonometry .

- Data Interpretation : Correlate plasma protein binding (≈60% for Brinzolamide) and RBC sequestration with bioavailability .

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across experimental setups?

- Contradiction Analysis : Standardize assay conditions (pH, temperature, enzyme concentration) and validate purity of the compound (≥98% via HPLC). Cross-reference results with peer-reviewed studies and replicate experiments in independent labs .

- Meta-Analysis : Aggregate data from multiple sources and apply statistical models (e.g., mixed-effects regression) to account for variability. Report confidence intervals and effect sizes to contextualize findings .

Q. What strategies improve the solubility and bioavailability of this compound for topical ocular delivery?

- Nanocrystallization : Reduce particle size to <500 nm via wet milling or high-pressure homogenization. Incorporate stabilizers like tyloxapol to enhance corneal retention .

- Prodrug Design : Synthesize ester or phosphate derivatives to increase hydrophilicity. Evaluate hydrolysis rates in tear fluid and conjunctival esterase activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.